
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of benzotriazepines, which are known for their diverse pharmacological activities. The compound’s structure consists of a seven-membered ring containing nitrogen and sulfur atoms, making it a valuable molecule in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- typically involves cyclization reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates under specific conditions to form the desired benzotriazepine ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazepine ring.
Scientific Research Applications
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-3H-1,3,4-benzotriazepin-2-one: A similar compound with a carbonyl group instead of a thione group.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-thione: A derivative with a bromine substituent.
7-Methyl-5-phenyl-1,2-dihydro-3H-1,3,4-benzotriazepin-2-one: Another derivative with a methyl group.
Uniqueness
2H-1,3,4-Benzotriazepine-2-thione, 1,3-dihydro-3-methyl-5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.
Properties
CAS No. |
116089-25-9 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1H-1,3,4-benzotriazepine-2-thione |
InChI |
InChI=1S/C15H13N3S/c1-18-15(19)16-13-10-6-5-9-12(13)14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19) |
InChI Key |
XNOPFQRIRRKTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


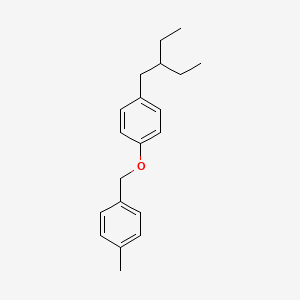
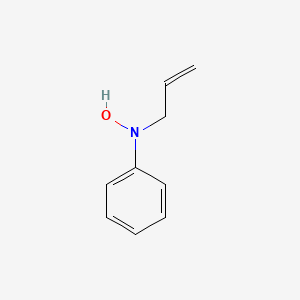
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
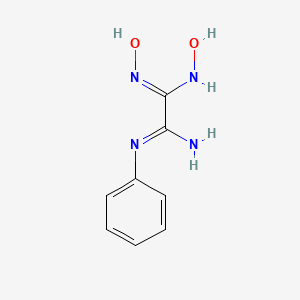
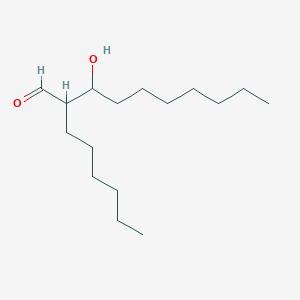
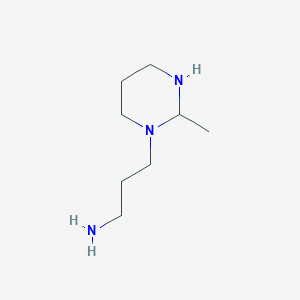
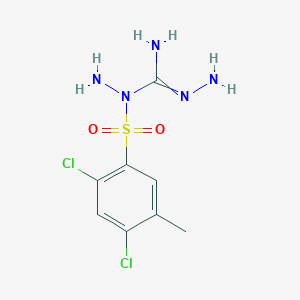
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)


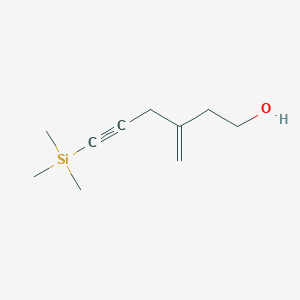
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
